Tariquidar

概要

説明

タリキダールは、がん細胞における多剤耐性を克服する可能性について広く研究されている第3世代のP-糖タンパク質阻害剤です。 タリキダールはアントラニル酸誘導体であり、がん細胞からの薬物の排出を阻害することで、様々な化学療法薬の効果を高めることが期待されています .

準備方法

合成経路と反応条件

タリキダールは、4,5-ジメトキシ-2-ニトロ安息香酸と2-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)エチルアミンを反応させてアミド中間体を生成する多段階プロセスによって合成できます。 この中間体は、次に4-(2-クロロエチル)フェニルイソシアネートと反応させてタリキダールを生成します .

工業的生産方法

タリキダールの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 通常は、高性能液体クロマトグラフィー(HPLC)を使用して精製と品質管理が行われます .

化学反応の分析

反応の種類

タリキダールは、以下の化学反応を受けます。

酸化: タリキダールは酸化されてキノリン誘導体を形成できます。

還元: 還元反応によってニトロ基をアミンに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムやパラジウム触媒存在下での水素ガスなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、様々なキノリンおよびイソキノリン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究アプリケーション

タリキダールは、幅広い科学研究アプリケーションを持ちます。

化学: 細胞における薬物耐性と排出のメカニズムを研究するためのツールとして使用されます。

生物学: 細胞プロセスにおけるP-糖タンパク質の役割を理解するのに役立ちます。

医学: がん治療における化学療法薬の効果を高める可能性について調査されています。

科学的研究の応用

Tariquidar has a wide range of scientific research applications:

Chemistry: Used as a tool to study the mechanisms of drug resistance and efflux in cells.

Biology: Helps in understanding the role of P-glycoprotein in cellular processes.

Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.

Industry: Used in the development of new drugs and therapeutic strategies to overcome multidrug resistance.

作用機序

タリキダールは、細胞から薬物を排出する輸送タンパク質であるP-糖タンパク質を阻害することによって作用します。 タリキダールはP-糖タンパク質のH結合部位に結合することによって、化学療法薬の排出を阻害し、それによって細胞内濃度を高め、その効果を高めます . このP-糖タンパク質の阻害は、薬物の分布とバイオアベイラビリティ、および樹状細胞の移動にも影響を与えます .

類似の化合物との比較

類似の化合物

エラクリダール: 同様の作用機序を持つ別のP-糖タンパク質阻害剤です。

ゾスキダール: 細胞毒性薬と組み合わせて使用される強力なP-糖タンパク質阻害剤です。

ラニキダール: P-糖タンパク質に対する同様の阻害効果を持つ別の化合物です.

独自性

タリキダールは、P-糖タンパク質に対する高い親和性と特異性があり、入手可能な最も強力な阻害剤の1つです。 タリキダールは、低濃度で多剤耐性を完全に逆転させる能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Elacridar: Another P-glycoprotein inhibitor with similar mechanisms of action.

Zosuquidar: A potent P-glycoprotein inhibitor used in combination with cytotoxic drugs.

Laniquidar: Another compound with similar inhibitory effects on P-glycoprotein.

Uniqueness

Tariquidar is unique in its high affinity and specificity for P-glycoprotein, making it one of the most potent inhibitors available. Its ability to completely reverse multidrug resistance at low concentrations sets it apart from other similar compounds .

生物活性

Tariquidar (also known as XR9576) is a third-generation P-glycoprotein (P-gp) inhibitor that has garnered significant attention for its potential to overcome multidrug resistance (MDR) in various cancers and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and implications in clinical settings.

This compound functions primarily by inhibiting P-glycoprotein, a membrane transporter that actively effluxes drugs out of cells, thereby reducing their intracellular concentrations. This action is crucial in cancer therapy, where P-gp overexpression is often associated with resistance to chemotherapy agents.

- Binding Affinity : this compound exhibits a high binding affinity for P-gp, with a dissociation constant of approximately 5 nM .

- Inhibition Potency : It has been shown to reverse resistance at low concentrations (25-80 nM), demonstrating potency significantly greater than earlier generation modulators like PSC833 and verapamil .

Efficacy in Cancer Treatment

Numerous studies have investigated the efficacy of this compound in enhancing the effectiveness of chemotherapeutic agents:

- Case Study: Paclitaxel Sensitivity : In a study involving MRP7-transfected HEK293 cells, this compound increased the intracellular accumulation of paclitaxel, a common chemotherapeutic agent, by inhibiting its efflux. This resulted in enhanced sensitivity to paclitaxel in cells that typically exhibit MDR .

- Xenograft Models : this compound has been tested in murine xenograft models, showing significant potentiation of anticancer drug efficacy. For instance, it effectively sensitized MRP7-expressing cells to various substrates including docetaxel and vincristine .

Impact on Drug Delivery to the Central Nervous System

This compound's ability to cross the blood-brain barrier (BBB) and inhibit P-gp has been explored as a means to enhance drug delivery:

- Animal Studies : Research indicates that this compound can increase the delivery of P-gp substrates into the brain by severalfold. In one study using PET imaging, administration of this compound resulted in a 1,137% increase in brain uptake of tracer compounds compared to baseline measurements .

- Potential Applications : This property makes this compound a candidate for treating neurological conditions where drug delivery is limited by P-gp activity.

Inhibition of Bacterial Resistance

This compound's inhibitory effects are not limited to human cells; it also shows promise against bacterial efflux pumps:

- Study Findings : In vitro studies demonstrated that this compound could significantly reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against certain strains of Staphylococcus aureus, particularly those overexpressing the NorA efflux pump. The addition of this compound led to a tenfold reduction in ciprofloxacin MIC for resistant strains .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Future Directions

The ongoing research into this compound's mechanisms and applications suggests several avenues for future exploration:

- Clinical Trials : Continued investigation into its use as an adjunct therapy in cancer treatment and other diseases.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

- Broader Spectrum Applications : Evaluating efficacy against additional bacterial strains and other types of MDR transporters.

特性

IUPAC Name |

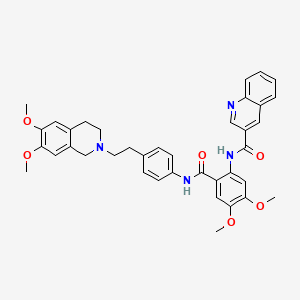

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGHDPFKSSRQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174746 | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding. | |

| Record name | Tariquidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

206873-63-4 | |

| Record name | Tariquidar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tariquidar [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tariquidar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tariquidar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARIQUIDAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of tariquidar and how does it interact with it?

A1: this compound primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, this compound binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]

Q2: Does this compound interact with other efflux transporters besides P-gp?

A2: While initially considered a specific P-gp inhibitor, research suggests this compound can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, this compound primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.

Q3: What are the downstream effects of this compound's interaction with P-gp?

A3: By inhibiting P-gp, this compound prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H38N2O4, and its molecular weight is 586.72 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: Specific spectroscopic data for this compound, such as NMR or IR spectra, were not provided in the reviewed research papers.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A7: Research has shown that even slight structural modifications to this compound can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the this compound scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to this compound. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A9: Research indicates that this compound can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]this compound suggest hepatobiliary excretion as a major elimination route. [, ]

Q8: How long does this compound maintain its P-gp inhibitory effect in vivo?

A10: Studies show that a single dose of this compound can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.

Q9: Does this compound exhibit any intrinsic activity against cancer cells?

A11: this compound alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.

Q10: What in vitro models have been used to study this compound's effects?

A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study this compound's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding this compound's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.

Q11: What in vivo models have been used to evaluate this compound's efficacy?

A15: Rodent models, including mice and rats, have been widely used to assess this compound's in vivo efficacy. [, , , , ] Researchers have employed this compound in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]

Q12: What are the findings from clinical trials using this compound in combination with chemotherapy?

A17: Clinical trials using this compound in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.

Q13: What are the known resistance mechanisms associated with this compound?

A18: While this compound effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by this compound, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]

Q14: What is the safety profile of this compound?

A19: While initial clinical trials suggested this compound was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.

Q15: What strategies are being explored to improve this compound delivery to the brain?

A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance this compound's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of this compound to the brain. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。